

Quantifying Cellular Lipid Content with BODIPY™ FL C₅: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bodipy FL C₅

Cat. No.: B15556581

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of intracellular lipids is a hallmark of various physiological and pathological processes, including obesity, diabetes, fatty liver disease, and cancer.^{[1][2]} Accurate quantification of cellular lipid content is crucial for understanding the mechanisms underlying these conditions and for the development of novel therapeutic interventions. BODIPY™ FL C₅ (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl) is a lipophilic fluorescent dye that serves as a powerful tool for the visualization and quantification of neutral lipids within lipid droplets.^[3] Its bright green fluorescence, high specificity, and photostability make it an ideal probe for applications in fluorescence microscopy and flow cytometry.^{[1][3]} This document provides detailed protocols for using BODIPY™ FL C₅ to quantify lipid content in cultured cells and presents representative data from various applications.

Principle of BODIPY™ FL C₅ Staining

BODIPY™ FL C₅ is a small, uncharged, and hydrophobic molecule that readily permeates live cell membranes.^[3] Once inside the cell, it preferentially partitions into the neutral lipid core of lipid droplets, which are primarily composed of triacylglycerols and sterol esters.^[1] This accumulation within the hydrophobic environment of the lipid droplet leads to a significant increase in its fluorescence quantum yield, resulting in bright, localized green fluorescence.^[4]

The intensity of the fluorescence signal is directly proportional to the amount of neutral lipid, allowing for quantitative analysis of lipid content.[\[5\]](#)

Applications

- Drug Discovery: Screening for compounds that modulate lipid accumulation or lipolysis.[\[1\]](#)
- Metabolic Research: Studying the effects of genetic modifications, nutrient availability, or hormonal stimulation on lipid storage.[\[6\]](#)[\[7\]](#)
- Disease Modeling: Characterizing lipid accumulation in cellular models of metabolic diseases.[\[1\]](#)
- Toxicology: Assessing the steatotic potential of drug candidates.[\[8\]](#)

Quantitative Data Summary

The following tables summarize representative quantitative data obtained using BODIPY™ dyes for lipid content analysis in various cell lines and under different experimental conditions.

Table 1: Quantification of Lipid Accumulation by Flow Cytometry

Cell Line	Treatment	BODIPY™ Dye	Fold Change in Mean Fluorescence Intensity (MFI)	Reference
A498 (Renal Carcinoma)	30 µM Oleic Acid (overnight)	BODIPY™ 493/503	~3.5-fold increase	[6]
Innate Lymphoid Cells (ILC2)	Cytokine Stimulation (24h)	BODIPY™ 493/503	Not specified, used for quantification	[9]
Huh-7 (Hepatocellular Carcinoma)	0.3 mM Free Fatty Acids (24h)	BODIPY™ 493/503	~2.5-fold increase	[8]

Table 2: Quantification of Lipid Accumulation by Fluorometry

Cell Line	Treatment	BODIPY™ Dye	Fold Change in Relative Fluorescence Units (RFU)	Reference
Huh7	0.2 mM Oleic Acid / 0.1 mM Palmitic Acid (24h)	BODIPY™ 493/503	~3-fold increase	[8]

Experimental Protocols

Protocol 1: Quantification of Lipid Content by Flow Cytometry

This protocol is suitable for the analysis of lipid content in suspension cells or adherent cells that have been detached.

Materials:

- BODIPY™ FL C₅ stock solution (1 mM in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium
- Trypsin-EDTA (for adherent cells)
- Flow cytometry tubes
- Flow cytometer with a 488 nm laser and a green emission filter (e.g., 530/30 nm)

Procedure:

- Cell Preparation:
 - For suspension cells, count and aliquot approximately 1×10^6 cells per flow cytometry tube.

- For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Count and aliquot approximately 1×10^6 cells per flow cytometry tube.
- Staining:
 - Prepare a fresh 1 μ M working solution of BODIPY™ FL C₅ in PBS.
 - Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in 1 mL of the 1 μ M BODIPY™ FL C₅ working solution.
 - Incubate for 15-30 minutes at 37°C, protected from light.
- Washing:
 - Add 2 mL of PBS to each tube and centrifuge at 300 x g for 5 minutes.
 - Discard the supernatant and repeat the wash step.
- Data Acquisition:
 - Resuspend the cell pellet in 500 μ L of PBS.
 - Analyze the samples on a flow cytometer, exciting with the 488 nm laser and collecting the emission in the green channel.
 - Record the mean fluorescence intensity (MFI) for each sample.

Protocol 2: Visualization and Quantification of Lipid Droplets by Fluorescence Microscopy

This protocol is designed for imaging lipid droplets in adherent cells.

Materials:

- BODIPY™ FL C₅ stock solution (1 mM in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4

- Cell culture medium
- Coverslips or imaging-compatible plates
- 4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
- DAPI or Hoechst stain (for nuclear counterstaining)
- Antifade mounting medium
- Fluorescence microscope with appropriate filters for green fluorescence

Procedure:

- Cell Seeding:
 - Seed cells on coverslips or in imaging plates at an appropriate density to reach 70-80% confluence at the time of the experiment.
- Staining (Live-Cell Imaging):
 - Prepare a fresh 1 μ M working solution of BODIPY™ FL C₅ in pre-warmed cell culture medium.
 - Remove the old medium from the cells and add the staining solution.
 - Incubate for 15-30 minutes at 37°C, protected from light.
 - Gently wash the cells twice with warm PBS.
 - Add fresh pre-warmed medium and proceed with imaging.
- Staining (Fixed-Cell Imaging):
 - Wash cells with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash the cells three times with PBS.


- Prepare a fresh 1 μ M working solution of BODIPY™ FL C₅ in PBS.
- Add the staining solution and incubate for 20-60 minutes at room temperature, protected from light.
- Wash the cells three times with PBS.
- (Optional) Counterstain the nuclei with DAPI or Hoechst stain.
- Mount the coverslips with antifade mounting medium.

- Image Acquisition and Analysis:
 - Acquire images using a fluorescence microscope.
 - Quantify lipid content by measuring the total or average fluorescence intensity per cell or the number and size of lipid droplets using image analysis software such as ImageJ/Fiji.[1]

Signaling Pathway and Experimental Workflow

mTOR/SREBP-1 Signaling Pathway in Lipogenesis

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism, including lipid synthesis.[10][11] A key downstream effector of mTORC1 is the Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipogenic genes.[7][12] Under conditions of nutrient abundance, growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1.[12] Activated mTORC1 promotes the processing and nuclear translocation of SREBP-1, leading to the transcription of genes involved in fatty acid and cholesterol synthesis, ultimately resulting in lipid accumulation.[7][12]

[Click to download full resolution via product page](#)

Caption: mTOR/SREBP-1 signaling pathway in lipogenesis.

Experimental Workflow for Quantifying Drug Effects on Lipid Accumulation

The following workflow illustrates a typical experiment to assess the effect of a drug candidate on lipid accumulation in cultured cells using BODIPY™ FL C₅.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for lipid quantification.

Troubleshooting

Issue	Possible Cause	Recommendation
Weak Signal	- Insufficient dye concentration- Short incubation time- Low lipid content in cells	- Optimize BODIPY™ FL C ₅ concentration (0.5-5 μ M).- Increase incubation time.- Include a positive control (e.g., oleic acid treatment) to induce lipid accumulation.
High Background	- Incomplete washing- Dye precipitation	- Ensure thorough washing steps.- Prepare fresh dye solutions and filter if necessary.
Photobleaching	- Excessive light exposure	- Minimize exposure to excitation light.- Use an antifade mounting medium for fixed-cell imaging.

Conclusion

BODIPY™ FL C₅ is a versatile and reliable fluorescent probe for the quantification of intracellular lipid content. The protocols provided in this application note offer a robust framework for researchers in various fields to accurately measure lipid accumulation in cellular models. By combining these methods with an understanding of relevant signaling pathways, such as the mTOR/SREBP-1 axis, scientists can gain valuable insights into the complex regulation of lipid metabolism and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. probes.bocsci.com [probes.bocsci.com]
- 2. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. | Semantic Scholar [semanticscholar.org]
- 3. probes.bocsci.com [probes.bocsci.com]
- 4. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multifaceted role of mTORC1 in the control of lipid metabolism | EMBO Reports [link.springer.com]
- 8. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of lipid uptake, storage, and fatty acid oxidation by group 2 innate lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A central role for mTOR in lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]

- 12. An emerging role of mTOR in lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quantifying Cellular Lipid Content with BODIPY™ FL C₅: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556581#quantifying-lipid-content-with-bodipy-fl-c5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com